2-Ethoxy-1-naphthoyl Chloride

Description

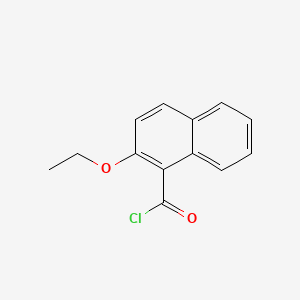

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxynaphthalene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVFFIXOCFUHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069002 | |

| Record name | 1-Naphthalenecarbonyl chloride, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55150-29-3 | |

| Record name | 2-Ethoxy-1-naphthalenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55150-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarbonyl chloride, 2-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055150293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenecarbonyl chloride, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenecarbonyl chloride, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxynaphthalene-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Ethoxy-1-naphthoyl chloride (CAS 55150-29-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-1-naphthoyl chloride (CAS 55150-29-3) is a highly reactive aromatic acyl chloride that serves as a pivotal intermediate in synthetic organic chemistry. Characterized by a naphthalene core functionalized with an ethoxy group at the 2-position and a carbonyl chloride at the 1-position, this compound is a potent electrophile for introducing the 2-ethoxy-1-naphthoyl moiety into diverse molecular architectures.[1] Its significance is particularly pronounced in medicinal chemistry, where it is a key precursor for the synthesis of semi-synthetic penicillin antibiotics, such as Nafcillin.[2][3] This guide offers a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis from its carboxylic acid precursor, an exploration of its reactivity, and a discussion of its critical role in drug discovery and development.

Core Physicochemical Properties

2-Ethoxy-1-naphthoyl chloride is a solid at room temperature, typically appearing as a pink to off-white powder.[3][] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis back to the corresponding carboxylic acid.[5][6] The compound is soluble in a range of nonpolar organic solvents.

Table 1: Physicochemical Data for 2-Ethoxy-1-naphthoyl chloride

| Property | Value | Source(s) |

| CAS Number | 55150-29-3 | [7][8] |

| Molecular Formula | C₁₃H₁₁ClO₂ | [1][7] |

| Molecular Weight | 234.68 g/mol | [][7] |

| Appearance | Pink to off-white solid/powder | [3][] |

| Melting Point | 76-80 °C | [][7][8] |

| Boiling Point | 376.4 °C at 760 mmHg | [][7] |

| Density | 1.232 g/cm³ | [][7] |

| Purity | Typically ≥95-97% | [][8] |

| Storage Conditions | 2-8 °C, under inert atmosphere | [7][8] |

| Solubility | Soluble in nonpolar organic solvents | [9] |

Synthesis and Purification

The primary and most direct route to synthesizing 2-Ethoxy-1-naphthoyl chloride is through the chlorination of its corresponding carboxylic acid, 2-ethoxy-1-naphthoic acid.[10] This transformation is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] The use of thionyl chloride is common and effective, converting the carboxylic acid into the highly reactive acyl chloride with volatile byproducts (SO₂ and HCl) that are easily removed.

Synthesis of the Precursor: 2-Ethoxy-1-naphthoic Acid

The precursor, 2-ethoxy-1-naphthoic acid, is a valuable building block in its own right, used in the synthesis of various antistaphylococcic penicillins.[12][13] Several patented methods exist for its synthesis. One approach involves the bromination of 2-ethoxynaphthalene followed by a Grignard reaction with carbon dioxide.[14] Another method starts with 2-hydroxy-1-naphthaldehyde, which is first ethoxylated and then oxidized to the carboxylic acid.[2]

Detailed Protocol: Chlorination of 2-Ethoxy-1-naphthoic Acid

This protocol describes a laboratory-scale synthesis using thionyl chloride. The causality for this choice lies in its efficiency and the ease of removing byproducts.

Materials:

-

2-Ethoxy-1-naphthoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (≥ 2.0 eq)

-

Anhydrous toluene or dichloromethane (DCM)

-

Dry glassware (Round-bottom flask, condenser with drying tube)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the product. A drying tube (e.g., filled with CaCl₂) should be placed atop the condenser.

-

Reaction Mixture: To the flask, add 2-ethoxy-1-naphthoic acid and a suitable anhydrous solvent like toluene.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride to the stirred suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, which should be vented into a fume hood or passed through a scrubber.

-

Reaction Completion: Heat the mixture to reflux (typically 70-80 °C for toluene) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

Work-up and Isolation: Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-Ethoxy-1-naphthoyl chloride is often of sufficient purity for subsequent steps but can be further purified by recrystallization from a non-polar solvent if necessary.

Caption: Workflow for the synthesis of 2-Ethoxy-1-naphthoyl chloride.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Ethoxy-1-naphthoyl chloride is dominated by the acyl chloride functional group.[15] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[15] This makes it highly susceptible to attack by a wide range of nucleophiles.[1][16]

These reactions proceed via a nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway.[17] A nucleophile first adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms by eliminating the chloride ion, which is an excellent leaving group.[17][18]

Common Nucleophilic Substitution Reactions:

-

Hydrolysis: Vigorous reaction with water to form the parent 2-ethoxy-1-naphthoic acid and HCl gas.

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively.[15] This is the key reaction in the synthesis of Nafcillin, where the nucleophile is 6-aminopenicillanic acid (6-APA).[3]

-

Reaction with Carboxylates: Reacts with carboxylate salts to form carboxylic acid anhydrides.[16]

Caption: General mechanism for nucleophilic acyl substitution.

Applications in Drug Development

The naphthalene scaffold is a versatile platform in medicinal chemistry, found in numerous FDA-approved drugs like nafcillin, naproxen, and bedaquiline.[19] The primary and most well-documented application of 2-Ethoxy-1-naphthoyl chloride is as a crucial acylating agent in the industrial synthesis of Nafcillin .[2][3]

Nafcillin is a narrow-spectrum, β-lactamase-resistant penicillin antibiotic. In its synthesis, the 6-aminopenicillanic acid (6-APA) nucleus acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-Ethoxy-1-naphthoyl chloride. This reaction forms an amide bond, attaching the 2-ethoxy-1-naphthoyl side chain to the penicillin core, which is critical for its antibacterial activity and resistance to bacterial enzymes.[3]

Beyond this established role, the compound's high reactivity makes it a valuable tool for researchers exploring structure-activity relationships (SAR). It allows for the facile synthesis of libraries of amides, esters, and other derivatives from the 2-ethoxynaphthalene core, which can be screened for various biological activities, including anti-inflammatory or anticancer properties.[12][19]

Spectroscopic Analysis and Characterization

Confirmation of the identity and purity of 2-Ethoxy-1-naphthoyl chloride is typically achieved through a combination of spectroscopic methods.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected in the region of 1780-1815 cm⁻¹. The presence of the aromatic naphthalene ring and the C-O stretch of the ethoxy group will also be evident.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons on the naphthalene ring, as well as a triplet and quartet for the ethyl group protons (-OCH₂CH₃). The chemical shifts of the aromatic protons are diagnostic and can distinguish it from the 2-naphthoyl isomer.[21]

-

¹³C NMR: Will show a signal for the carbonyl carbon around 168-172 ppm, in addition to signals for the aromatic and ethoxy group carbons.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight (234.68 g/mol ), with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Researchers can access spectroscopic data, including NMR and IR spectra, from various chemical databases to confirm their results.[20][22]

Safety, Handling, and Storage

As with all acyl chlorides, 2-Ethoxy-1-naphthoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[5][9][10]

-

Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[3][5] Upon contact with moisture or water, it hydrolyzes to release corrosive hydrogen chloride (HCl) gas.[5] Inhalation can cause severe respiratory tract irritation.[23]

-

Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated fume hood. Appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat, is mandatory.[5][24]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and amines.[5][24] Recommended storage temperature is between 2-8 °C.[7][8]

-

Spill & Disposal: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for disposal. Do not use water.[23] Dispose of waste in accordance with local, state, and federal regulations.

References

- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).

- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.

- Study.com. (n.d.). Video: Acyl Chloride Uses, Reactions & Synthesis.

- ChemBK. (2024, April 10). 2-Ethoxy-1-naphthoyl Chloride.

- Google Patents. (n.d.). CN102249903A - Method for synthesizing 2-ethoxy-1-naphthoic acid.

- CymitQuimica. (n.d.). CAS 55150-29-3: 2-Ethoxy-1-naphthalenecarbonyl chloride.

- Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides.

- Sigma-Aldrich. (n.d.). 2-Ethoxy-1-naphthoyl chloride | 55150-29-3.

- Sciencemadness Wiki. (2025, August 3). Acyl chloride.

- Dakenchem. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.

- ECHEMI. (n.d.). 55150-29-3, 2-Ethoxy-1-naphthalenecarbonyl chloride Formula.

- BOC Sciences. (n.d.). CAS 55150-29-3 2-Ethoxy-1-naphthalenecarboxyl chloride.

- Organic Chemistry. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube.

- Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.

- Fisher Scientific. (n.d.). 2-Ethoxy-1-naphthoyl chloride, 97%, Thermo Scientific 1 g.

- Google Patents. (n.d.). CN102249904B - Synthesis method of 2-ethoxy naphthoic acid.

- Fisher Scientific. (2010, September 7). Acetyl chloride - SAFETY DATA SHEET.

- Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.

- SpectraBase. (n.d.). 2-Ethoxy-1-naphthoyl chloride - Optional[FTIR] - Spectrum.

- Benchchem. (n.d.). 2-Ethoxy-1-naphthoic Acid | High Purity Reagent.

- BLD Pharm. (n.d.). 55150-29-3|2-Ethoxy-1-naphthoyl chloride.

- ChemicalBook. (2025, August 25). 2-ETHOXY-1-NAPHTHOIC ACID | 2224-00-2.

- Stenutz. (n.d.). 2-ethoxy-1-naphthoyl chloride.

- Benchchem. (n.d.). 2-Ethoxy-1-naphthoyl Chloride Supplier|CAS 55150-29-3.

- SIELC Technologies. (2018, May 16). 2-Ethoxy-1-naphthoic acid.

- ChemicalBook. (n.d.). 2-Ethoxynaphthalene-1-carbonyl chloride CAS#: 55150-29-3.

- Chemchart. (n.d.). 2-Ethoxy-1-naphthoyl Chloride (55150-29-3).

- Benchchem. (2025, December). A Spectroscopic Showdown: Unveiling the Differences Between 1-Naphthoyl and 2-Naphthoyl Derivatives.

- Benchchem. (2025). A Technical Guide to 1-Naphthoyl Chloride: Properties, Synthesis, and Applications.

- Benchchem. (2025, December). Application of 1-Naphthoyl Chloride in the Synthesis of Pharmaceuticals.

- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 254-278. doi:10.1016/j.ejmech.2018.10.018

Sources

- 1. CAS 55150-29-3: 2-Ethoxy-1-naphthalenecarbonyl chloride [cymitquimica.com]

- 2. CN102249903A - Method for synthesizing 2-ethoxy-1-naphthoic acid - Google Patents [patents.google.com]

- 3. 2-Ethoxy-1-naphthoyl Chloride Supplier|CAS 55150-29-3 [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Ethoxynaphthalene-1-carbonyl chloride CAS#: 55150-29-3 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 2-Ethoxy-1-naphthoyl chloride | 55150-29-3 [sigmaaldrich.com]

- 9. fiveable.me [fiveable.me]

- 10. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 11. study.com [study.com]

- 12. 2-Ethoxy-1-naphthoic Acid | High Purity Reagent [benchchem.com]

- 13. 2-ETHOXY-1-NAPHTHOIC ACID | 2224-00-2 [chemicalbook.com]

- 14. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]

- 15. chemistrystudent.com [chemistrystudent.com]

- 16. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. m.youtube.com [m.youtube.com]

- 19. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. benchchem.com [benchchem.com]

- 22. 55150-29-3|2-Ethoxy-1-naphthoyl chloride|BLD Pharm [bldpharm.com]

- 23. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 24. fishersci.com [fishersci.com]

Physicochemical properties of 2-Ethoxy-1-naphthoyl chloride

An In-Depth Technical Guide to 2-Ethoxy-1-naphthoyl chloride

This guide provides a comprehensive technical overview of 2-Ethoxy-1-naphthoyl chloride (CAS No. 55150-29-3), a pivotal reagent in advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, synthesis, and safe handling protocols of this versatile chemical intermediate. Our focus is on delivering field-proven insights and validated methodologies to support its effective application in the laboratory and beyond.

Core Molecular and Physicochemical Profile

2-Ethoxy-1-naphthoyl chloride is a naphthalene-based acyl chloride distinguished by its high reactivity, which makes it a valuable building block for complex molecular architectures.[1] Its identity and fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 55150-29-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₁ClO₂ | [2][3][4] |

| Molecular Weight | 234.68 g/mol | [1][2][3] |

| Appearance | Pink to off-white solid | [1] |

| Melting Point | 76-80°C | [1][2][3][5] |

| Boiling Point | 376.4°C at 760 mmHg | [2] |

| Density | 1.232 g/cm³ | [2][3] |

| Water Solubility | 54.75 mg/L at 25°C | [3] |

| Vapor Pressure | 7.27E-06 mmHg at 25°C | [2] |

Spectroscopic Characterization: An Overview

Structural elucidation and purity confirmation are critical for any reagent. While specific spectra are instrument-dependent, the expected spectroscopic signatures for 2-Ethoxy-1-naphthoyl chloride are outlined below, based on its molecular structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic triplet-quartet pattern for the ethoxy group (—O-CH₂-CH₃). The aromatic region would display complex multiplets corresponding to the six protons on the substituted naphthalene ring system.

-

¹³C NMR Spectroscopy : The carbon spectrum would reveal a distinct signal for the carbonyl carbon of the acyl chloride in the downfield region (typically ~168-175 ppm). Signals for the ethoxy carbons and the ten carbons of the naphthalene ring would also be present.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O stretch of the acyl chloride functional group, typically appearing in the range of 1750-1815 cm⁻¹. Additional key signals include C-O stretching for the ether linkage and C-H stretching for the aromatic and aliphatic portions.

-

Mass Spectrometry (MS) : Electron-impact mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, confirming the presence of a single chlorine atom.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Ethoxy-1-naphthoyl chloride stems from the high electrophilicity of its carbonyl carbon, making it an excellent acylating agent.

Mechanism of Action: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution .[1] A nucleophile (Nu⁻) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The chloride ion, being an excellent leaving group, is subsequently eliminated, regenerating the carbonyl and resulting in the acylated product. This reactivity makes it a valuable precursor for a variety of functional groups.[1]

Caption: Generalized Nucleophilic Acyl Substitution Pathway.

Key Synthetic Transformations

-

Amide Formation : Reacts readily with primary and secondary amines to form stable amide bonds. This is its most prominent application, particularly in pharmaceutical synthesis.[1]

-

Ester Formation : In the presence of a base (like pyridine or triethylamine), it reacts with alcohols to yield esters.[1]

-

Thioester Formation : Reactions with thiols produce thioesters, which are also valuable synthetic intermediates.[1]

The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid (2-ethoxynaphthoic acid).[1][3] Therefore, all reactions must be conducted under anhydrous conditions.

Synthesis and Manufacturing Pathway

A common industrial synthesis route for 2-Ethoxy-1-naphthoyl chloride is a multi-step process starting from β-naphthol.[2][6] This pathway leverages well-established organic transformations to build the target molecule efficiently.

Caption: Common multi-step synthesis of 2-Ethoxy-1-naphthoyl chloride.

Core Application in Drug Development: Synthesis of Nafcillin

The most notable application of 2-Ethoxy-1-naphthoyl chloride is as the key acylating agent in the industrial synthesis of Nafcillin , a semisynthetic, penicillinase-resistant penicillin antibiotic.[1][7]

Experimental Protocol: Acylation of 6-APA

The synthesis involves the acylation of the 6-aminopenicillanic acid (6-APA) nucleus with 2-Ethoxy-1-naphthoyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.[7]

Step-by-Step Methodology:

-

Suspend 6-aminopenicillanic acid (6-APA) in a suitable anhydrous solvent (e.g., methylene chloride).

-

Add triethylamine as a base to the suspension.

-

Cool the reaction mixture to 0-5°C.

-

Slowly add a solution of 2-Ethoxy-1-naphthoyl chloride in the same solvent to the cooled suspension.

-

Maintain the temperature and stir until the reaction is complete (monitored by TLC or HPLC).

-

Proceed with acidic workup and subsequent purification steps to isolate the Nafcillin acid.[7]

Caption: Core reaction for the synthesis of Nafcillin.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of 2-Ethoxy-1-naphthoyl chloride is paramount. A combination of chromatographic and spectroscopic techniques is typically employed.

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is the standard method for assessing purity and quantifying process-related impurities, such as the starting material (2-ethoxynaphthoic acid) or byproducts.

-

Gas Chromatography (GC) : GC coupled with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometry - MS) can also be used for purity analysis, especially for volatile impurities.[8]

-

Sample Preparation : Due to its reactivity, sample preparation must be conducted in anhydrous solvents. For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to isolate the analyte before analysis.[8][9]

Safety, Handling, and Storage Protocols

2-Ethoxy-1-naphthoyl chloride is a corrosive and hazardous substance that requires strict safety protocols.[1]

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[10] |

| Acute Toxicity (Oral) | GHS07 | Danger | H302: Harmful if swallowed.[6][11] |

| Acute Toxicity (Inhalation) | GHS07 | Danger | H332: Harmful if inhaled.[11] |

| Corrosive to Metals | GHS05 | Danger | H290: May be corrosive to metals.[10] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure an eyewash station and safety shower are readily accessible.[13]

-

Personal Protective Equipment :

-

Hygiene : Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke in the work area.

Storage and Stability

-

Conditions : Store in a cool, dry, and well-ventilated area away from incompatible substances.[10][14][15]

-

Container : Keep containers tightly closed to prevent moisture contamination.[10][12][14]

-

Atmosphere : Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is required to maintain quality and prevent degradation.[1][10]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[13][16]

Conclusion

2-Ethoxy-1-naphthoyl chloride is a high-reactivity acylating agent with significant utility in organic synthesis, most critically in the pharmaceutical industry for the production of Nafcillin. Its well-defined physicochemical properties, coupled with its predictable reactivity through nucleophilic acyl substitution, make it an indispensable tool for medicinal chemists and process engineers. Mastery of its handling and storage requirements is essential for ensuring both the safety of laboratory personnel and the integrity of experimental outcomes.

References

-

2-Ethoxy-1-naphthoyl Chloride - ChemBK. Available at: [Link]

-

2-Ethoxy-1-naphthoyl chloride - LabSolutions | Lab Chemicals & Equipment. Available at: [Link]

-

Synthesis of process related compounds of Nafcillin sodium - Semantic Scholar. Available at: [Link]

-

2-ethoxy-1-naphthoyl chloride - Stenutz. Available at: [Link]

-

III Analytical Methods. Available at: [Link]

-

2-Ethoxy-1-naphthoyl Chloride (55150-29-3) - Chemchart. Available at: [Link]

-

Material Safety Data Sheet - 1-Naphthoyl chloride, 99% - Cole-Parmer. Available at: [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf. Available at: [Link]

Sources

- 1. 2-Ethoxy-1-naphthoyl Chloride Supplier|CAS 55150-29-3 [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 2-Ethoxynaphthalene-1-carbonyl chloride CAS#: 55150-29-3 [amp.chemicalbook.com]

- 4. 2-ethoxy-1-naphthoyl chloride [stenutz.eu]

- 5. labsolu.ca [labsolu.ca]

- 6. echemi.com [echemi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. env.go.jp [env.go.jp]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 2-Ethoxy-1-naphthoyl chloride | 55150-29-3 [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Synthesis of 2-Ethoxynaphthalene-1-carbonyl chloride

This guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of 2-ethoxynaphthalene-1-carbonyl chloride, a valuable intermediate for researchers in medicinal chemistry and materials science. The synthesis is presented in two principal stages: the preparation of the precursor, 2-ethoxy-1-naphthoic acid, followed by its conversion to the target acyl chloride. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and outlines critical safety considerations.

Introduction and Strategic Overview

2-Ethoxynaphthalene-1-carbonyl chloride is a reactive derivative of carboxylic acid, making it a versatile building block in organic synthesis.[1] Its structure, featuring a naphthalene core with an activating ethoxy group, allows for the introduction of this moiety into larger molecules, which is often desirable in the development of novel pharmaceutical agents and functional materials.

The synthetic strategy is a two-step sequence beginning with the commercially available and relatively inexpensive 2-ethoxynaphthalene.

Overall Synthetic Pathway:

Caption: High-level overview of the two-step synthesis.

This guide details a preferred method involving a Grignard reaction for the carboxylation step due to its high yield and product purity, which circumvents the need for extensive recrystallization.[2] The subsequent chlorination of the carboxylic acid is achieved using thionyl chloride, a standard and highly effective reagent for this transformation.[3][4]

Part 1: Synthesis of 2-Ethoxy-1-naphthoic Acid via Grignard Reaction

The initial phase of the synthesis focuses on introducing a carboxyl group at the C1 position of the 2-ethoxynaphthalene ring. The ethoxy group at the C2 position is an ortho-, para-director, making the C1 position highly activated for electrophilic substitution. This protocol utilizes a bromination followed by a Grignard reaction to achieve regioselective carboxylation.

Causality and Mechanistic Insights

-

Bromination : The synthesis commences with the selective bromination of 2-ethoxynaphthalene at the C1 position. This is a crucial step to set up the subsequent Grignard reaction.

-

Grignard Reagent Formation : The resulting 1-bromo-2-ethoxynaphthalene is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent. This organometallic intermediate is a powerful nucleophile.

-

Carboxylation : The Grignard reagent is then reacted with carbon dioxide (in the form of dry ice), which acts as the electrophile. A subsequent acidic workup protonates the resulting carboxylate salt to yield the desired 2-ethoxy-1-naphthoic acid.[2]

A Chinese patent describes this method, highlighting its advantages of high yield (>80%) and excellent product quality, which often eliminates the need for further purification.[2]

Experimental Protocol: 2-Ethoxy-1-naphthoic Acid

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Ethoxynaphthalene | 172.22 | 30.0 g | 0.174 | Starting material |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 285.98 | 27.5 g | 0.096 | Brominating agent (molar ratio ~0.55) |

| Hydrochloric acid, concentrated | 36.46 | ~0.5 mL | ~0.006 | Catalyst |

| Acetone | 58.08 | 200 mL | - | Solvent for bromination |

| Magnesium turnings | 24.31 | 4.6 g | 0.19 | For Grignard reagent formation |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - | Solvent for Grignard reaction |

| Carbon dioxide (Dry Ice) | 44.01 | ~100 g | ~2.27 | Carboxylating agent |

| Hydrochloric acid, 1% aqueous solution | - | 500 mL | - | For workup |

Procedure: [2]

-

Bromination:

-

In a 500 mL round-bottom flask, dissolve 30.0 g of 2-ethoxynaphthalene in 200 mL of acetone.

-

Add ~0.5 mL of concentrated hydrochloric acid as a catalyst.

-

Slowly add 27.5 g of DBDMH in portions over 15-20 minutes while stirring. Maintain the temperature below 30°C.

-

Stir the reaction mixture for an additional 30 minutes at room temperature.

-

Remove the acetone under reduced pressure using a rotary evaporator to obtain crude 1-bromo-2-ethoxynaphthalene. This is typically used in the next step without further purification.

-

-

Grignard Reaction and Carboxylation:

-

SAFETY FIRST: Ensure all glassware is flame-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

In a 1 L three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place 4.6 g of magnesium turnings.

-

Add 50 mL of anhydrous THF.

-

Dissolve the crude 1-bromo-2-ethoxynaphthalene from the previous step in 100 mL of anhydrous THF and add it to the dropping funnel.

-

Add a small portion (~10 mL) of the bromide solution to the magnesium suspension to initiate the reaction (indicated by gentle bubbling and heat). If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Carefully add crushed dry ice in small portions to the vigorously stirred Grignard solution. A large excess is used to ensure complete carboxylation.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Slowly pour the reaction mixture into 500 mL of a cold 1% aqueous hydrochloric acid solution with stirring.

-

A white solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with purified water, and dry in a vacuum oven at 40-50°C.

-

Expected Outcome: A white crystalline solid of 2-ethoxy-1-naphthoic acid. Yields are reported to be in the range of 80-85%.[2]

Part 2: Conversion to 2-Ethoxynaphthalene-1-carbonyl Chloride

The final step is the conversion of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.[5]

Causality and Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is eliminated and then attacks the carbonyl carbon.

-

This forms a tetrahedral intermediate which subsequently collapses, eliminating a chlorosulfite group.

-

The unstable chlorosulfite group decomposes to form sulfur dioxide (SO₂) gas and a chloride ion, which abstracts the proton from the initial adduct, releasing HCl gas.[3][6][7]

Caption: Simplified mechanism for acyl chloride formation.

This reaction is highly favorable as the gaseous byproducts shift the equilibrium towards the product side.[6]

Experimental Protocol: 2-Ethoxynaphthalene-1-carbonyl chloride

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Ethoxy-1-naphthoic acid | 216.24 | 21.6 g | 0.1 | Starting material from Part 1 |

| Thionyl chloride (SOCl₂) | 118.97 | 17.8 g | 0.15 | Chlorinating agent (1.5 eq.) |

| Toluene, anhydrous | 92.14 | 100 mL | - | Anhydrous solvent |

Procedure:

-

SAFETY FIRST: This reaction must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and toxic, and the reaction evolves toxic HCl and SO₂ gases.

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a drying tube leading to a sodium hydroxide solution), place 21.6 g of 2-ethoxy-1-naphthoic acid.

-

Add 100 mL of anhydrous toluene.

-

With stirring, slowly add 17.8 g (10.8 mL) of thionyl chloride to the suspension.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The reaction is complete when the evolution of gases ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone to capture the volatile and corrosive thionyl chloride.

-

The resulting crude product is often a solid. It can be purified by recrystallization from a non-polar solvent like hexanes or by vacuum distillation if necessary.

Expected Outcome: A solid with a melting point of 76-80°C.[8] The product is moisture-sensitive and should be stored in a desiccator under an inert atmosphere.[8][9]

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Grignard Reagents: Highly reactive and pyrophoric upon exposure to air and moisture. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere.

-

Acyl Chlorides: Corrosive and moisture-sensitive. They will hydrolyze back to the carboxylic acid upon contact with water or humid air.[9] Handle with care and store under anhydrous conditions.

-

Solvents: Acetone and THF are flammable. Toluene is flammable and has associated health risks. Avoid open flames and ensure adequate ventilation.

References

-

Study.com. Acyl Chloride Uses, Reactions & Synthesis. Available from: [Link]

-

Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Available from: [Link]

-

JoVE. Carboxylic Acids to Acid Chlorides. (2025). Available from: [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available from: [Link]

-

LookChem. 2-Ethoxynaphthalene Usage And Synthesis. Available from: [Link]

-

PrepChem.com. Synthesis of 2-Ethoxynaphthalene. Available from: [Link]

- Google Patents. (CN102249903A). Method for synthesizing 2-ethoxy-1-naphthoic acid.

-

PubChem. 2-Ethoxynaphthalene-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. (CN102249904B). Synthesis method of 2-ethoxy naphthoic acid.

-

Sciencemadness.org. (2013). Synthesis of Ethyl ß-Naphtholate (Nerolin). Available from: [Link]

-

Chegg.com. (2021). Synthesis of 2-Ethoxynaphthalene: An Sn2 Reaction. Available from: [Link]

-

Chemdad. 2-Ethoxynaphthalene-1-carbonyl chloride. Available from: [Link]

-

ResearchGate. Acylation of 2-methoxynaphthalene over ion-exchanged 13- zeolite. Available from: [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available from: [Link]

-

ResearchGate. (2025). Formylation and acetylation of 2-ethoxynaphthalene with 1,3,5-triazines in polyphosphoric acid. Available from: [Link]

-

PubChem. 2-Ethoxynaphthalene. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride ?. Available from: [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Available from: [Link]

-

Reddit. (2015). Need help in converting a carboxylic acid to an acyl chloride. r/chemistry. Available from: [Link]

Sources

- 1. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]

- 2. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 8. 2-Ethoxynaphthalene-1-carbonyl chloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. reddit.com [reddit.com]

2-Ethoxy-1-naphthoyl chloride molecular structure and weight

An In-Depth Technical Guide to 2-Ethoxy-1-naphthoyl chloride: Synthesis, Reactivity, and Applications for Advanced Drug Development

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-1-naphthoyl chloride (CAS No: 55150-29-3), a pivotal reagent in synthetic organic chemistry and pharmaceutical development. As a highly reactive acylating agent, its utility is most notably demonstrated in the synthesis of semi-synthetic antibiotics, such as Nafcillin. This document, intended for researchers, scientists, and drug development professionals, delves into the compound's molecular structure, physicochemical properties, synthesis pathways, and core reactivity. Furthermore, it outlines detailed protocols for its application, analytical characterization, and crucial safety and handling procedures, grounding all information in established scientific principles and authoritative sources.

Molecular Identity and Physicochemical Properties

2-Ethoxy-1-naphthoyl chloride is an aromatic acyl chloride characterized by a naphthalene core substituted with an ethoxy group at the 2-position and a carbonyl chloride group at the 1-position. This unique substitution pattern imparts specific reactivity and steric properties that are leveraged in targeted chemical syntheses.

The molecular structure is depicted below:

(Note: An actual image of the molecular structure would be generated here in a final document.)

(Note: An actual image of the molecular structure would be generated here in a final document.)

Key Identifiers

A summary of the essential chemical identifiers for 2-Ethoxy-1-naphthoyl chloride is provided in the table below for unambiguous reference.

| Identifier | Value | Reference(s) |

| CAS Number | 55150-29-3 | [1][2][3][4] |

| IUPAC Name | 2-ethoxynaphthalene-1-carbonyl chloride | [3] |

| Molecular Formula | C₁₃H₁₁ClO₂ | [1][5][3][6][7] |

| SMILES | CCOC1=CC=C2C=CC=CC2=C1C(Cl)=O | [2][3][6][8] |

| InChIKey | ZRVFFIXOCFUHDA-UHFFFAOYSA-N | [3][6][8][9] |

Physicochemical Data

The physical and chemical properties of 2-Ethoxy-1-naphthoyl chloride dictate its handling, storage, and reaction conditions. These are crucial parameters for experimental design and process scale-up.

| Property | Value | Reference(s) |

| Molecular Weight | 234.68 g/mol | [1][2][3][6][10] |

| Appearance | Pink to off-white solid/crystalline powder | [4][7] |

| Melting Point | 76-80 °C | [1][3][4][10] |

| Boiling Point | 376.4 °C at 760 mmHg | [1] |

| Density | 1.232 g/cm³ | [1][10] |

| Solubility | Low in water (54.75 mg/L at 25°C) | [10] |

| Sensitivity | Moisture sensitive | [3][10] |

Synthesis Pathway and Mechanistic Insights

The industrial synthesis of 2-Ethoxy-1-naphthoyl chloride is a multi-step process that begins with readily available precursors. A common and effective route starts from 2-naphthol, proceeding through etherification, formylation, and oxidation to yield the carboxylic acid intermediate, which is then chlorinated.[7][11]

The final and critical step is the conversion of 2-ethoxy-1-naphthoic acid to the corresponding acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).[10] The choice of thionyl chloride is strategic; it is highly effective, and the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the final product.

The workflow for this synthesis is illustrated below.

Core Reactivity and Key Applications

The chemical utility of 2-Ethoxy-1-naphthoyl chloride is dominated by the high reactivity of the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application as a versatile acylating agent.[4]

Mechanism of Action: Nucleophilic Acyl Substitution

The primary reaction mechanism is nucleophilic acyl substitution. A nucleophile (e.g., an amine, alcohol, or thiol) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl and forming a new, more stable amide, ester, or thioester bond.[4]

Premier Application: Synthesis of Nafcillin

The most significant industrial application of 2-Ethoxy-1-naphthoyl chloride is as a key intermediate in the production of Nafcillin, a narrow-spectrum, beta-lactamase-resistant penicillin antibiotic.[4] In this synthesis, 2-Ethoxy-1-naphthoyl chloride is used to acylate the primary amine of the 6-aminopenicillanic acid (6-APA) core. This reaction forms the critical amide linkage that defines the structure and antibacterial activity of Nafcillin.

The experimental workflow for this acylation is depicted below.

Broader Utility in Drug Discovery

Beyond Nafcillin, the reactivity of 2-Ethoxy-1-naphthoyl chloride makes it a valuable building block for constructing libraries of novel compounds in drug discovery.[12][13] By reacting it with diverse amine- or alcohol-containing scaffolds, researchers can rapidly generate a wide array of amides and esters for biological screening. The bulky, hydrophobic naphthyl moiety can significantly influence a molecule's pharmacological properties, such as receptor binding affinity and metabolic stability.[12]

Experimental Protocol: General N-Acylation

This protocol provides a self-validating, generalized procedure for the N-acylation of a primary or secondary amine using 2-Ethoxy-1-naphthoyl chloride.

Objective: To synthesize an N-substituted-2-ethoxy-1-naphthamide.

Materials:

-

2-Ethoxy-1-naphthoyl chloride (1.0 eq)

-

Substrate amine (1.0-1.2 eq)

-

Anhydrous, non-protic solvent (e.g., Dichloromethane, THF)

-

Tertiary amine base (e.g., Triethylamine, DIPEA) (1.5-2.0 eq)

-

Reaction vessel, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the substrate amine and the tertiary amine base in the anhydrous solvent within the reaction vessel. Stir the solution until all components are fully dissolved.

-

Reagent Addition: Dissolve 2-Ethoxy-1-naphthoyl chloride in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Trustworthiness Check: A successful reaction is typically indicated by the complete consumption of the limiting reagent (usually the acyl chloride).

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via flash column chromatography or recrystallization to yield the pure N-substituted-2-ethoxy-1-naphthamide.

Analytical Characterization

Confirmation of the product's identity and purity is essential. While a full suite of analytical techniques (NMR, MS, HPLC) is recommended, Fourier-Transform Infrared (FTIR) spectroscopy provides a quick and informative preliminary check.

-

FTIR Spectroscopy: The IR spectrum of 2-Ethoxy-1-naphthoyl chloride will be characterized by a strong, sharp absorption band for the C=O stretch of the acyl chloride, typically appearing at a high wavenumber (around 1785-1815 cm⁻¹). After a successful acylation reaction to form an amide, this peak will disappear and be replaced by the characteristic amide C=O stretch at a lower wavenumber (typically 1630-1680 cm⁻¹).[9]

Safety, Handling, and Storage

Due to its high reactivity, 2-Ethoxy-1-naphthoyl chloride presents significant handling challenges. Strict adherence to safety protocols is mandatory.

Hazard Summary:

| GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[4][14] |

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound inside a certified chemical fume hood.[15][16]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles with a face shield.[1][14][16]

-

Avoid inhalation of dust or vapors. Use respiratory protection if ventilation is inadequate.[15][16]

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[1][16]

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[2][4][16]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and amines.[16]

Conclusion

2-Ethoxy-1-naphthoyl chloride is a high-value chemical intermediate with demonstrated importance in the pharmaceutical industry, particularly for the synthesis of antibiotics. Its well-defined reactivity, governed by the principles of nucleophilic acyl substitution, makes it a powerful tool for medicinal chemists. While its handling requires stringent safety measures due to its corrosive and moisture-sensitive nature, a thorough understanding of its properties allows for its effective and safe application in the development of complex and novel molecular entities.

References

-

2-Ethoxy-1-naphthoyl Chloride - ChemBK. (n.d.). Retrieved from [Link]

-

2-Ethoxy-1-naphthoyl Chloride (55150-29-3) - Chemchart. (n.d.). Retrieved from [Link]

-

2-ethoxy-1-naphthoyl chloride - Stenutz. (n.d.). Retrieved from [Link]

-

2-Ethoxy-1-naphthoyl chloride - LabSolutions. (n.d.). Retrieved from [Link]

-

2-Ethoxy-1-naphthoyl chloride - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

- CN102249903A - Method for synthesizing 2-ethoxy-1-naphthoic acid - Google Patents. (n.d.).

-

2-Methoxynaphthalene-1-carbonyl chloride - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 55150-29-3|2-Ethoxy-1-naphthoyl chloride|BLD Pharm [bldpharm.com]

- 3. 2-Ethoxy-1-naphthoyl chloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. 2-Ethoxy-1-naphthoyl Chloride Supplier|CAS 55150-29-3 [benchchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 2-Ethoxy-1-naphthoyl Chloride (55150-29-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. echemi.com [echemi.com]

- 8. 2-ethoxy-1-naphthoyl chloride [stenutz.eu]

- 9. spectrabase.com [spectrabase.com]

- 10. 2-Ethoxynaphthalene-1-carbonyl chloride CAS#: 55150-29-3 [amp.chemicalbook.com]

- 11. CN102249903A - Method for synthesizing 2-ethoxy-1-naphthoic acid - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Infrared and Raman Spectral Analysis of 2-Ethoxy-1-naphthoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful, non-destructive approach for the structural elucidation and characterization of molecules. This guide provides an in-depth technical overview of the theoretical principles, experimental methodologies, and spectral interpretation for the analysis of 2-ethoxy-1-naphthoyl chloride. By examining the characteristic vibrational modes of its constituent functional groups—the acyl chloride, the ethoxy group, and the naphthalene ring system—we present a detailed assignment of the key features in its IR and Raman spectra. This document serves as a comprehensive resource for researchers employing vibrational spectroscopy in the synthesis, quality control, and analysis of complex aromatic compounds.

Introduction: The Vibrational Fingerprint of a Molecule

Infrared (IR) and Raman spectroscopy are complementary analytical techniques that probe the vibrational modes of a molecule. When a molecule is irradiated with electromagnetic radiation, it can absorb energy and transition to a higher vibrational state. The specific frequencies of radiation that are absorbed (in IR) or scattered inelastically (in Raman) correspond to the natural vibrational frequencies of the molecule's chemical bonds. These frequencies are determined by the masses of the bonded atoms and the strength of the chemical bonds connecting them. Consequently, an IR or Raman spectrum provides a unique "molecular fingerprint" that is highly specific to the compound's structure.

For a molecule like 2-ethoxy-1-naphthoyl chloride, with its distinct functional groups, vibrational spectroscopy is an invaluable tool for confirming its identity and purity. The key functional moieties—the aromatic naphthalene core, the reactive acyl chloride group, and the ethoxy substituent—each give rise to characteristic bands in the vibrational spectrum. A thorough analysis of these bands allows for a confident structural confirmation.

Theoretical Foundations of Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule. A chemical bond will only absorb infrared radiation if its vibration results in a change in the molecule's dipole moment. The intensity of an absorption band is proportional to the magnitude of this change in dipole moment. For instance, the stretching of the highly polar carbonyl (C=O) bond in 2-ethoxy-1-naphthoyl chloride is expected to produce a very strong absorption in the IR spectrum.

Raman Spectroscopy

Raman spectroscopy, in contrast, is a light-scattering technique. When monochromatic light (typically from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering) at the same frequency as the incident light. However, a small fraction of the light is scattered inelastically, with a shift in frequency. This is known as Raman scattering. This frequency shift, termed the Raman shift, corresponds to the vibrational energy levels of the molecule. A vibrational mode is "Raman active" if it causes a change in the polarizability of the molecule's electron cloud. Symmetrical and non-polar bonds, which are often weak or silent in IR spectra, can produce strong signals in Raman spectra.

Predicted Vibrational Modes of 2-Ethoxy-1-naphthoyl Chloride

The vibrational spectrum of 2-ethoxy-1-naphthoyl chloride can be understood by considering the contributions from its three main structural components: the acyl chloride group, the ethoxy group, and the substituted naphthalene ring.

Acyl Chloride Group Vibrations

-

C=O Stretching: The carbonyl stretching vibration of an acyl chloride is one of the most characteristic and intense bands in an IR spectrum. Due to the electron-withdrawing effect of the chlorine atom, this band appears at a higher frequency compared to other carbonyl compounds. For acyl chlorides, this strong absorption is typically observed in the range of 1770-1815 cm⁻¹.[1] Conjugation with the naphthalene ring in 2-ethoxy-1-naphthoyl chloride is expected to lower this frequency slightly.

-

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.[2] While this band can be useful for confirming the presence of the C-Cl bond, the fingerprint region often contains many overlapping peaks, which can make a definitive assignment challenging.[3][4][5]

Ethoxy Group Vibrations

-

C-H Stretching: The ethoxy group will exhibit symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. These are typically observed in the 2850-3000 cm⁻¹ region of the IR spectrum.[6]

-

C-O-C Stretching: The asymmetric stretching of the C-O-C ether linkage typically gives rise to a strong band in the IR spectrum, usually found between 1200 and 1000 cm⁻¹. The symmetric stretch is often weaker and may be more prominent in the Raman spectrum.

Naphthalene Ring Vibrations

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene ring are expected to appear at wavenumbers above 3000 cm⁻¹.[6]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic naphthalene ring typically result in a series of bands in the 1400-1650 cm⁻¹ region.[6] The substitution pattern on the ring will influence the exact positions and intensities of these bands.

-

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are found in the lower frequency region of the spectrum (below 900 cm⁻¹) and are highly characteristic of the substitution pattern on the aromatic ring.

Experimental Protocols

Infrared Spectroscopy: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[5][7]

Methodology:

-

Sample Preparation: A small amount of 2-ethoxy-1-naphthoyl chloride (typically 1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. It is crucial to use spectroscopic grade KBr and to minimize exposure to moisture, as KBr is hygroscopic.[5][7]

-

Pellet Formation: The finely ground mixture is transferred to a pellet die. The die is placed under vacuum to remove any trapped air and moisture.

-

Pressing: A hydraulic press is used to apply several tons of pressure to the die, causing the KBr to flow and form a transparent or translucent pellet containing the dispersed sample.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Workflow for KBr Pellet Preparation and FTIR Analysis:

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Raman Spectroscopy: Solid Sample Analysis

Raman spectroscopy of solid samples is often simpler than IR, as minimal sample preparation is required.[8][9][10]

Methodology:

-

Sample Placement: A small amount of crystalline 2-ethoxy-1-naphthoyl chloride is placed on a microscope slide or in a suitable sample holder.

-

Focusing: The instrument's microscope objective is used to focus the laser beam onto the sample. For imaging, a flat surface is preferable.[8]

-

Spectral Acquisition: The Raman spectrum is acquired by irradiating the sample with the laser and collecting the scattered light. The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Workflow for Solid Sample Raman Analysis:

Sources

- 1. proprep.com [proprep.com]

- 2. fiveable.me [fiveable.me]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. scribd.com [scribd.com]

- 5. Vibronic coupling in naphthalene anion: vibronic coupling density analysis for totally symmetric vibrational modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]

- 7. researchgate.net [researchgate.net]

- 8. Experimental (FT-IR and FT-Raman), electronic structure and DFT studies on 1-methoxynaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Solubility of 2-Ethoxy-1-naphthoyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Ethoxy-1-naphthoyl chloride in Organic Solvents

Abstract

2-Ethoxy-1-naphthoyl chloride is a highly reactive acylating intermediate pivotal in the synthesis of complex organic molecules, most notably in the pharmaceutical industry for the preparation of semi-synthetic penicillins like Nafcillin.[1] The successful application of this versatile building block is critically dependent on appropriate solvent selection, which governs reaction kinetics, yield, and purity. This technical guide provides a comprehensive overview of the solubility and reactivity of 2-ethoxy-1-naphthoyl chloride in common organic solvents. It moves beyond a simple tabulation of data to explain the underlying chemical principles, offering a framework for rational solvent selection and providing a detailed protocol for empirical solubility determination.

Introduction: The Critical Role of the Solvent

2-Ethoxy-1-naphthoyl chloride (C₁₃H₁₁ClO₂) is a solid at room temperature with a melting point of 76-80°C.[2][3][4][5] As an acyl chloride, its chemistry is dominated by the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack.[6] This inherent reactivity is the primary consideration when discussing its "solubility." In the context of drug development and fine chemical synthesis, the solvent is not merely a medium for dissolution but an active participant that can dictate the course of a reaction. An improper solvent choice can lead to solvolysis, byproduct formation, and ultimately, failure of the synthetic step. This guide is designed to provide researchers, scientists, and drug development professionals with the expertise to navigate these challenges effectively.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁ClO₂ | [2][4][7] |

| Molecular Weight | 234.68 g/mol | [2][3][4] |

| Appearance | Pink to off-white solid/powder | [1][3] |

| Melting Point | 76-80°C | [2][3][4][5] |

| Density | ~1.232 g/cm³ | [2][3][4] |

| Moisture Sensitivity | Yes | [1][4] |

The molecule's structure, featuring a large, aromatic naphthalene core, an ethoxy group, and a highly polar acyl chloride functional group, results in a moderate overall polarity. The XLogP3 value of 3.6 suggests a significant nonpolar character, balanced by the polar functional groups.[3]

The Dichotomy of Solubility vs. Reactivity

For acyl chlorides, the concept of solubility is inextricably linked to reactivity. The interaction with a solvent can be either a physical dissolution or a chemical reaction. This distinction is paramount.

Protic Solvents: A Case of Reactivity

Protic solvents, such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, are nucleophilic. They will readily attack the electrophilic carbonyl carbon of 2-ethoxy-1-naphthoyl chloride, leading to a rapid, often exothermic, nucleophilic acyl substitution reaction.[6][8]

-

With Water: The compound reacts to form the corresponding carboxylic acid (2-ethoxy-1-naphthoic acid) and hydrochloric acid.[8] This is why the compound is described as "moisture sensitive" and why it is impossible to obtain a simple aqueous solution.[1][4][8] While a water solubility of 54.75 mg/L at 25°C is listed in one database, this value likely represents a measurement of the hydrolysis product or a very rapid reaction rate rather than true equilibrium solubility.[4]

-

With Alcohols: The reaction yields the corresponding ester (e.g., methyl 2-ethoxy-1-naphthoate with methanol) and HCl.[6]

Therefore, protic solvents are generally unsuitable for dissolving 2-ethoxy-1-naphthoyl chloride if the integrity of the acyl chloride is to be maintained for a subsequent synthetic step.

Aprotic Solvents: The Key to Stable Solutions

Aprotic solvents do not have acidic protons and are generally non-nucleophilic, making them ideal for dissolving acyl chlorides without degradation.[9] Solubility in these solvents is governed by the "like dissolves like" principle. Given the mixed polarity of 2-ethoxy-1-naphthoyl chloride, it is expected to be soluble in a range of aprotic solvents.

Qualitative Solubility Profile in Aprotic Solvents

| Solvent Class | Example Solvent(s) | Expected Solubility | Rationale & Field Insights |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | DCM is a common choice for reactions involving acyl chlorides due to its inertness and ability to dissolve a wide range of organic compounds.[10] It is an excellent solvent for setting up acylation reactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | THF is a versatile polar aprotic solvent. Crucially, it must be anhydrous , as it is hygroscopic and absorbed water will react with the acyl chloride.[9] |

| Aromatic | Toluene, Benzene | Soluble | The large naphthalene core of the solute has a strong affinity for aromatic solvents. Toluene is often used for reactions at higher temperatures.[11] |

| Polar Aprotic | Acetonitrile, N,N-Dimethylformamide (DMF) | Soluble | Acetonitrile is a common solvent for analytical applications like HPLC.[12] DMF can be used, but with caution, as it can act as a catalyst or even react with acyl chlorides under certain conditions to form Vilsmeier-type reagents.[9][11] |

| Nonpolar | Hexanes, Heptane | Low to Insoluble | The polarity of the acyl chloride and ethoxy groups limits solubility in purely aliphatic, nonpolar solvents. Hexanes are often used as an anti-solvent for precipitation or crystallization. |

Workflow for Solvent Selection

The optimal solvent choice depends on the specific application. The following workflow provides a logical approach to solvent selection for reactions involving 2-ethoxy-1-naphthoyl chloride.

Sources

- 1. 2-Ethoxy-1-naphthoyl Chloride Supplier|CAS 55150-29-3 [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. 2-Ethoxynaphthalene-1-carbonyl chloride CAS#: 55150-29-3 [amp.chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. 2-ethoxy-1-naphthoyl chloride [stenutz.eu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

Reactivity and stability of 2-Ethoxy-1-naphthoyl chloride

An In-depth Technical Guide to the Reactivity and Stability of 2-Ethoxy-1-naphthoyl chloride

Authored by: Gemini, Senior Application Scientist

Abstract

2-Ethoxy-1-naphthoyl chloride (CAS No: 55150-29-3) is a highly reactive acyl chloride that serves as a critical intermediate in advanced organic synthesis.[1] Its bifunctional nature, combining a reactive acyl chloride group with a sterically influential ethoxy-substituted naphthalene core, makes it a valuable precursor for a range of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive technical overview of its core reactivity, stability considerations, synthesis, and handling protocols. We will delve into the mechanistic underpinnings of its reactions with key nucleophiles and provide field-proven methodologies for its effective use in research and development settings.

Core Molecular Profile and Physicochemical Properties

2-Ethoxy-1-naphthoyl chloride is characterized by a naphthalene ring system where the C1 position is functionalized with an acyl chloride group and the adjacent C2 position bears an ethoxy group. This substitution pattern is crucial as the electron-donating nature of the ethoxy group and its steric bulk can modulate the reactivity of the acyl chloride compared to its unsubstituted counterpart, 1-naphthoyl chloride.

Structural and General Properties

The key identifiers and physical properties of 2-Ethoxy-1-naphthoyl chloride are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Reference(s) |

| IUPAC Name | 2-ethoxynaphthalene-1-carbonyl chloride | [2] |

| CAS Number | 55150-29-3 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₁ClO₂ | [1][3][4][5] |

| Molecular Weight | 234.68 g/mol | [1][4] |

| Appearance | Pink to off-white solid | [1] |

| Melting Point | 76-80 °C | [1][3][4] |

| Boiling Point | 376.4 °C at 760 mmHg | [2][3] |

| Density | ~1.232 g/cm³ | [2][3][4] |

| Solubility | Soluble in anhydrous organic solvents (e.g., DCM, Toluene, Ether); reacts with water. | [6] |

| SMILES | O=C(Cl)C1=C(OCC)C=CC2=CC=CC=C12 | [7] |

Synthesis Pathway

The standard laboratory synthesis of 2-Ethoxy-1-naphthoyl chloride involves the chlorination of its corresponding carboxylic acid, 2-ethoxy-1-naphthoic acid. Thionyl chloride (SOCl₂) is the most common and effective chlorinating agent for this transformation due to the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[8][9]

Experimental Protocol: Synthesis from 2-Ethoxy-1-naphthoic Acid

Causality: This protocol uses an excess of thionyl chloride to ensure complete conversion of the carboxylic acid and dry toluene as a solvent to prevent premature hydrolysis of the product. The reflux condition provides the necessary activation energy for the reaction.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-ethoxy-1-naphthoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of acid) to the flask.

-

Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the stirring suspension at room temperature. Note: This reaction is exothermic and releases HCl gas.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable anhydrous solvent (e.g., hexane) to yield pure 2-Ethoxy-1-naphthoyl chloride.

Core Reactivity: Nucleophilic Acyl Substitution

The reactivity of 2-Ethoxy-1-naphthoyl chloride is dominated by the electrophilicity of its carbonyl carbon. This carbon is rendered highly electron-deficient by the inductive effects of two strongly electronegative atoms: oxygen and chlorine.[10][11] This makes it a prime target for attack by a wide range of nucleophiles (Nu:⁻) via a nucleophilic acyl substitution mechanism.[8][12] The process is a characteristic two-step addition-elimination sequence.[12][13]

Reaction with Water (Hydrolysis)

This is the most significant reaction from a stability perspective. Acyl chlorides react readily, often vigorously, with water to form the parent carboxylic acid and hydrogen chloride.[10][11][13][14]

-

Reaction: C₁₀H₆(OC₂H₅)COCl + H₂O → C₁₀H₆(OC₂H₅)COOH + HCl

-

Significance: This reaction underscores the compound's moisture sensitivity.[1][8] All experiments and storage must be conducted under strictly anhydrous conditions to maintain the compound's integrity. The HCl byproduct can also catalyze further decomposition.

Reaction with Alcohols (Esterification)

The reaction with alcohols produces the corresponding esters. This is a highly efficient transformation, often driven to completion by the removal of the HCl byproduct with a non-nucleophilic base.[12][13]

-

Reaction: C₁₀H₆(OC₂H₅)COCl + R'OH → C₁₀H₆(OC₂H₅)COOR' + HCl

-

Causality of Base: A tertiary amine like triethylamine (Et₃N) or pyridine is added as an "HCl scavenger".[15] It reacts with the liberated HCl to form a salt (e.g., Et₃N·HCl), preventing the protonation of the alcohol nucleophile and driving the equilibrium towards the product.

Reaction with Amines (Amidation)

Amidation is a cornerstone reaction in pharmaceutical synthesis. 2-Ethoxy-1-naphthoyl chloride reacts with primary and secondary amines to yield N-substituted amides.[8][12][13]

-

Reaction: C₁₀H₆(OC₂H₅)COCl + R'R''NH → C₁₀H₆(OC₂H₅)CONR'R'' + HCl

-

Application Example: This reaction is fundamental to the synthesis of the semisynthetic penicillin antibiotic, Nafcillin, where the 2-ethoxy-1-naphthoyl moiety is coupled to the 6-aminopenicillanic acid (6-APA) core.[1]

-

Stoichiometry: At least two equivalents of the amine are required if no other base is used: one to act as the nucleophile and one to neutralize the HCl byproduct. Alternatively, one equivalent of the amine can be used with one equivalent of an external base like triethylamine.[15]

Stability, Storage, and Handling

Trustworthiness through Self-Validating Protocols: The stability of 2-Ethoxy-1-naphthoyl chloride is critically dependent on its environment. A self-validating handling protocol assumes the compound is always susceptible to degradation and builds in protective measures.

Intrinsic Instability: Hydrolysis

The primary degradation pathway is hydrolysis, as detailed above. The compound is classified as moisture-sensitive and corrosive because contact with water liberates corrosive HCl gas and the corresponding carboxylic acid.[1][4][8][16] This can be observed as "fuming" when the compound is exposed to humid air.[14]

Recommended Storage Protocol

To ensure a shelf-life of up to 6 months or more, the following conditions are mandatory:

-

Atmosphere: Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[7][8]

-

Temperature: Store in a cool environment, typically recommended at 2-8°C.[3]

-

Container: Use a tightly sealed container with a liner or septum cap to prevent moisture ingress.[17]

-

Location: Store in a dry, well-ventilated area away from incompatible materials such as bases, oxidizing agents, and alcohols.[18]

Safe Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict safety precautions are essential.[1]

-

Engineering Controls: Always handle inside a certified chemical fume hood.[16]

-

PPE: Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[3][16]

-

Spill Response: Have appropriate spill control materials (e.g., dry sand, sodium bicarbonate) readily available. Do not use water to clean up spills.